molecular formula C13H12Cl2N2O B2878353 2-chloro-N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide CAS No. 866042-73-1

2-chloro-N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide

Cat. No. B2878353
M. Wt: 283.15
InChI Key: LWBCMDZSFPGJCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-chloro-N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide” is a chemical compound with the molecular formula C13H12Cl2N2O and a molecular weight of 283.15. It is a derivative of acetamide .

Scientific Research Applications

Photovoltaic Efficiency and Ligand-Protein Interactions

  • Spectroscopic and Quantum Mechanical Studies : Certain bioactive benzothiazolinone acetamide analogs have been synthesized and studied for their vibrational spectra and electronic properties. These compounds demonstrate potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency and free energy of electron injection. Their non-linear optical (NLO) activity and molecular docking with Cyclooxygenase 1 (COX1) indicate possible pharmaceutical applications (Mary et al., 2020).

Metabolic Stability Improvement

  • Phosphoinositide 3-Kinase (PI3K)/mTOR Dual Inhibitors : Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has led to the development of compounds with improved metabolic stability. By examining various heterocyclic analogues, researchers have identified structures with similar in vitro potency and in vivo efficacy, while minimizing metabolic deacetylation (Stec et al., 2011).

properties

IUPAC Name

2-chloro-N-[(2-chloro-6-pyrrol-1-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O/c14-8-13(18)16-9-10-11(15)4-3-5-12(10)17-6-1-2-7-17/h1-7H,8-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBCMDZSFPGJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C(=CC=C2)Cl)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide

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